molecular formula C16H8Cl2F3N3OS B2827582 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391863-82-4

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2827582
CAS No.: 391863-82-4
M. Wt: 418.22
InChI Key: YOVFWRUEMMBHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 2,4-dichlorophenyl group and at position 2 with a 2-(trifluoromethyl)benzamide moiety. The 2,4-dichlorophenyl group introduces strong electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for diverse biological applications, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3N3OS/c17-8-5-6-10(12(18)7-8)14-23-24-15(26-14)22-13(25)9-3-1-2-4-11(9)16(19,20)21/h1-7H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVFWRUEMMBHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 2,4-dichlorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.

    Coupling Reaction: The resulting 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole is then coupled with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate signaling pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

Aryl Substituents
  • SA03 [(Z)-1-(2,4-dichlorophenyl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine]:
    • Replaces the benzamide group with a methanimine-linked furan.
    • Exhibits potent α-amylase inhibition (IC₅₀ = 4.2 µM) due to hydrogen bonding from the furyl ring .
  • N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide :
    • Substitutes 2,4-dichlorophenyl with 2-methylphenyl.
    • Reduced electron-withdrawing effects lead to lower receptor-binding affinity compared to the target compound .
Halogenated Derivatives
  • 2-Bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide :
    • Replaces the trifluoromethyl group with bromine.
    • Maintains similar steric bulk but lacks the electron-withdrawing trifluoromethyl effect, resulting in lower kinase inhibitory activity .
  • N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide: Introduces a nitro group and chlorophenoxy side chain. Enhanced antimicrobial activity due to nitro group’s redox activity but reduced solubility .

Functional Group Modifications on the Benzamide Moiety

Trifluoromethyl vs. Sulfonamide Groups
  • N-[5-(Benzylthio)-1,3,4-thiadiazol-2-yl]benzamide derivatives :
    • Replace trifluoromethyl with benzylthio groups.
    • Show dual inhibition of Abl/Src tyrosine kinases (IC₅₀ = 0.8–2.1 µM) due to sulfur’s nucleophilic reactivity .
  • N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide :
    • Substitutes trifluoromethyl with dimethylsulfamoyl.
    • Increased polarity reduces membrane permeability but enhances water solubility .
Methoxy and Nitro Substitutions
  • 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide :
    • Methoxy groups improve π-π stacking but decrease metabolic stability due to oxidative demethylation .
  • N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide: Nitro group enhances antibacterial activity (MIC = 8 µg/mL against S. aureus) but introduces photodegradation risks .

Key Structural-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups :

  • The 2,4-dichlorophenyl and trifluoromethyl groups synergistically enhance receptor binding via electron withdrawal, critical for kinase inhibition .

Aromatic vs. Aliphatic Substituents :

  • Furyl (SA03) and benzylthio groups improve hydrogen bonding and nucleophilic activity, respectively, but reduce metabolic stability compared to halogenated analogs .

Polar Functional Groups :

  • Sulfonamide and nitro groups increase solubility but may compromise blood-brain barrier penetration .

Q & A

Q. What synthetic routes are commonly used to prepare N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide?

Answer:

  • Thiadiazole Ring Formation : React thiosemicarbazide with 2,4-dichlorobenzoyl chloride under acidic conditions to form 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole .
  • Amidation : Couple the thiadiazole intermediate with 2-(trifluoromethyl)benzoyl chloride using a base (e.g., triethylamine) in anhydrous DMF or THF .
  • Yield Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : The -CF₃ group increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Electron-Withdrawing Effect : Stabilizes the benzamide moiety, reducing susceptibility to hydrolysis (t₁/₂ > 24 hrs in PBS pH 7.4) .
  • Crystallinity : Reduces melting point (MP = 198–202°C) compared to methyl or chloro analogs (MP > 220°C) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., dihedral angles) be resolved for this compound?

Answer:

  • X-ray Diffraction : Refine data using programs like SHELXL. For example, dihedral angles between the thiadiazole and dichlorophenyl rings range from 24.9–47.8° depending on hydrogen bonding .
  • Hydrogen Bonding : Intermolecular N–H···O bonds stabilize planar conformations (deviation < 0.01 Å) .
  • Validation : Cross-check with DFT calculations (B3LYP/6-31G*) to resolve discrepancies in bond lengths (e.g., C–S = 1.68–1.72 Å) .

Q. What experimental strategies optimize reaction yields in nucleophilic substitution steps?

Answer:

  • Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states, improving yields from 45% to 72% .
  • Catalysis : Add KI (10 mol%) to facilitate SNAr reactions at the 2,4-dichlorophenyl group .
  • Temperature Control : Maintain 0–5°C during benzamide coupling to minimize side-product formation .

Q. How do substituent variations (e.g., CF₃ vs. Cl) affect anticancer activity against MCF-7 and HepG2 cell lines?

Answer:

  • IC₅₀ Trends :

    SubstituentMCF-7 (µM)HepG2 (µM)
    -CF₃12.3 ± 1.218.7 ± 2.1
    -Cl24.5 ± 3.129.8 ± 3.5
  • Mechanistic Insight : The -CF₃ group enhances ROS generation (2.5-fold vs. control) and caspase-3 activation .

Methodological Guidance for Data Interpretation

Q. How to validate conflicting antimicrobial activity data (e.g., MIC values)?

Answer:

  • Standardization : Follow CLSI guidelines (e.g., broth microdilution, 18–24 hr incubation).
  • Control Strains : Compare against Gram-positive (S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) references .
  • Replicate Testing : MIC values for this compound range 16–31.25 µg/mL; outliers >64 µg/mL suggest assay variability .

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

Answer:

  • ¹H NMR : Use deuterated DMSO-d₆ to observe aromatic protons at δ 7.8–8.2 ppm (thiadiazole) and δ 7.4–7.6 ppm (benzamide) .
  • ¹³C NMR : Assign CF₃ carbons at δ 122–125 ppm (quartet, J = 280 Hz) using DEPT-135 .
  • HSQC/HMBC : Map correlations between H-2 (thiadiazole) and C=O (benzamide) to confirm connectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.